N-(4-methoxy-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a methoxy group, and a benzamido group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamido group can produce amines.
Scientific Research Applications
N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Benzamido Compounds: Molecules with benzamido groups, known for their therapeutic potential.
Uniqueness
N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, methoxy groups, and a benzamido group
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-13-6-4-7-15(19(13)27-3)20(24)23-16-12-14(9-10-17(16)26-2)22-21(25)18-8-5-11-28-18/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
CNLLEXXOAHRKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)OC |
Origin of Product |
United States |
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